molecular formula C14H15N3O B5653412 1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone

1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone

Cat. No.: B5653412
M. Wt: 241.29 g/mol
InChI Key: XINUUJOQMCXDOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable aryl ketone. One common method involves the use of a Friedel-Crafts acylation reaction, where the amine group of the pyrimidine is first protected, followed by the acylation of the aromatic ring with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. After the acylation, the protecting group is removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of 1-(3-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)ethanone.

    1-(4,6-Dimethylpyrimidin-2-yl)-2-phenylethanone: A structurally similar compound with different substituents on the aromatic ring.

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-7-10(2)16-14(15-9)17-13-6-4-5-12(8-13)11(3)18/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINUUJOQMCXDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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